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Tetrahydro-pyrimidin-1-yl]-benzamidine

Serine protease inhibition HGF activation Structure-activity relationship

Standard HGF/MET inhibitors fail in co-culture models due to protease redundancy. SRI 31215 uniquely blocks all three pro-HGF activating proteases. - Triplex inhibition: matriptase, hepsin, HGFA (Ki ~0.5 µM each) - In vivo t₁/₂ = 5.8 h (IP/IV); microsome t₁/₂ = 296 min - Restores EGFR inhibitor sensitivity in fibroblast co-cultures (10 µM) - Reference standard for HGF activation SAR studies

Molecular Formula C25H33N5O
Molecular Weight 419.6 g/mol
Cat. No. B11829471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-pyrimidin-1-yl]-benzamidine
Molecular FormulaC25H33N5O
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)N(C1)C2=CC=CC(=C2)C(=N)N)CC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H33N5O/c1-19-15-29(25(31)30(16-19)23-9-5-8-22(14-23)24(26)27)18-21-10-12-28(13-11-21)17-20-6-3-2-4-7-20/h2-9,14,19,21H,10-13,15-18H2,1H3,(H3,26,27)
InChIKeyHGBLIBDRBSWLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SRI 31215: A First-in-Class Nonpeptide Triplex Inhibitor of Pro-HGF Activation


Tetrahydro-pyrimidin-1-yl]-benzamidine, also designated SRI 31215 (CAS 1832686-43-7), is a synthetic small-molecule benzamidine derivative with the IUPAC name 3-(3-((1-benzylpiperidin-4-yl)methyl)-5-methyl-2-oxotetrahydropyrimidin-1(2H)-yl)benzimidamide and molecular formula C₂₅H₃₃N₅O (MW 419.6) . It belongs to a novel class of nonpeptide inhibitors of hepatocyte growth factor (HGF) activation and functions as a triplex inhibitor of the three serine proteases—matriptase, hepsin, and HGFA—that are rate-limiting for pro-HGF processing [1]. SRI 31215 was designed to mimic the activity of the endogenous inhibitors HAI-1 and HAI-2, blocking oncogenic HGF/MET signaling at the ligand activation step rather than at the receptor kinase level, representing a mechanistically distinct approach from MET kinase inhibitors [2].

Pathway HGF activation inhibition studies via matriptase/hepsin/HGFA triplex blockade
Scaffold Nonpeptide benzamidine tool compound for in vivo HGF/MET research
Model fit Fibroblast-tumor co-culture and EGFR inhibitor response models

Why Generic Inhibitors Cannot Substitute for SRI 31215 in HGF/MET Research


The HGF/MET signaling axis requires proteolytic activation of pro-HGF by three functionally redundant serine proteases: matriptase, hepsin, and HGFA. Inhibiting only one or two of these proteases is insufficient to block HGF activation because uninhibited proteases can compensate [1]. SRI 31215 is one of the first reported nonpeptide compounds to achieve near-equipotent triplex inhibition across all three proteases, with Ki values tightly clustered within 0.48–0.54 μM, mimicking the endogenous HAI-1/2 inhibitory profile [2]. Substituting SRI 31215 with a single-target matriptase inhibitor (e.g., VD2173, which has negligible HGFA activity with IC₅₀ = 8,610 nM) or a dual hepsin/matriptase inhibitor would leave HGFA-mediated pro-HGF processing unblocked, compromising experimental conclusions in fibroblast-tumor co-culture models where multiple proteases contribute [3]. Furthermore, peptide-based alternatives carry distinct metabolic liability profiles that preclude direct substitution in in vivo studies.

Incomplete target coverage
Single- or dual-protease inhibitors may not block HGFA, leaving compensatory pro-HGF processing unaddressed in co-culture models.
Peptide metabolic liability
Peptide-based analogs carry distinct stability profiles that may alter in vivo exposure and confound pharmacodynamic comparisons.
Mechanistic mismatch
MET kinase inhibitors act at receptor level, not suitable for studies requiring discrimination between ligand-dependent and receptor-autonomous signaling.

Quantitative Differentiation: SRI 31215 vs. Closest Analogs


Triplex Inhibition Profile vs. Parent Compound 1

SRI 31215 (compound 6) achieves a near-equipotent triplex inhibition profile across all three pro-HGF activating proteases, with Ki values of 0.53 μM (matriptase), 0.54 μM (hepsin), and 0.48 μM (HGFA)—a range spanning only 1.1-fold [1]. In contrast, the parent compound 1 (meta-phenylamidine, X=0) displays a markedly unbalanced profile with Ki values of 0.83 μM (matriptase), 3.4 μM (hepsin), and 9.8 μM (HGFA), representing a 12-fold range and 20-fold weaker HGFA inhibition relative to SRI 31215 [1]. The insertion of a single methylene unit between the tetrahydropyrimidin-2(1H)-one core and the N-benzylpiperidine in SRI 31215 enables a more effective lipophilic interaction with Trp 215 in the S4 subsite, driving the improvement [1]. Compared to close analog 8a (Z = HO–), which improves matriptase (Ki = 0.28 μM) and hepsin (Ki = 0.21 μM) potency but sacrifices HGFA activity (Ki = 0.88 μM), SRI 31215 maintains balanced triplex coverage [1].

Triplex Ki profile
Head-to-head
SRI 31215 Ki: matriptase 0.53, hepsin 0.54, HGFA 0.48 μM (1.1-fold range). Compound 1: matriptase 0.83, hepsin 3.4, HGFA 9.8 μM (12-fold range).
Reported near-equipotent triplex inhibition supports complete pro-HGF processing blockade.
ACS Med Chem Lett 2015 Table 1; HGFA Ki improved 20-fold vs compound 1.
Serine protease inhibition HGF activation Structure-activity relationship Triplex inhibitor

Aqueous Solubility Advantage Over VD2173

SRI 31215 demonstrates aqueous solubility of 91 μM at pH 7.4, which is approximately 8.3-fold higher than the macrocyclic peptide inhibitor VD2173 (solubility = 11 μM) [1][2]. This solubility advantage is attributed to the basic phenylamidine functionality (pKa > 11) and a LogD < 2 at physiological pH [1]. Among the nonpeptide series (compounds 6, 8a–8f), SRI 31215 exhibits the highest solubility (91 μM) within a range of 47–91 μM [1]. While the peptidomimetic ZFH7116 achieves superior solubility (200 μM), SRI 31215 offers a non-peptide scaffold with distinct metabolic stability advantages [2].

Aqueous solubility
Cross-study comparable
SRI 31215: 91 μM at pH 7.4; VD2173: 11 μM; ZFH7116: 200 μM.
Reported higher solubility vs VD2173 may reduce DMSO artifact in cell assays.
pH 7.4 buffer; nonpeptide series range 47–91 μM.
Aqueous solubility ADME Formulation Drug-like properties

In Vivo Half-Life Advantage Over ZFH7116

SRI 31215 achieves an in vivo elimination half-life of 5.8 hours in mice following intravenous (IV) administration, with moderate clearance (2,283 mL/h, <70% of hepatic circulation) and a high volume of distribution [1]. This represents an approximately 2.9-fold longer in vivo half-life than the peptidomimetic triplex inhibitor ZFH7116, which exhibits a half-life of only 2 hours following intraperitoneal (IP) dosing at 20 mg/kg [2]. Although ZFH7116 is far more potent in biochemical assays (matriptase IC₅₀ = 21 nM vs. SRI 31215 IC₅₀ = 690 nM), its shorter in vivo half-life necessitates more frequent dosing or higher doses to maintain target coverage above IC₅₀ [2]. SRI 31215's in vivo half-life of 5.8 h supports once- or twice-daily dosing regimens in mouse xenograft and syngeneic tumor models for sustained HGF activation inhibition.

In vivo mouse t½
Cross-study comparable
SRI 31215: 5.8 h (IV); ZFH7116: 2 h (IP); VD2173: 8.7 h (IP).
Longer reported half-life supports reduced dosing frequency in mouse models.
Mouse IV vs IP; ACS Med Chem Lett 2015; J Med Chem 2021.
Pharmacokinetics In vivo half-life Mouse model IV administration

Reversing EGFR Inhibitor Resistance in Colon Cancer Models

In HGF-producing RKO colon cancer cells, SRI 31215 (10 μM) combined with cetuximab produced a significant decrease in clonogenic growth, an effect comparable to that of the MET kinase inhibitor JNJ 38877605 combined with cetuximab [1]. Similarly, both SRI 31215 and JNJ 38877605 sensitized RKO cells to gefitinib [1]. In fibroblast co-culture experiments, conditioned medium from 18Co fibroblasts abrogated the response of Caco2 colon cancer cells to cetuximab; treatment with either SRI 31215 or JNJ 38877605 restored cetuximab sensitivity equally [1]. Critically, SRI 31215 did not interfere with HGF-induced migration but selectively inhibited fibroblast-induced migration of DU145 prostate cancer cells as effectively as JNJ 38877605 [1]. This demonstrates that SRI 31215 acts upstream of MET at the pro-HGF activation step, blocking paracrine HGF signaling from tumor-associated fibroblasts while leaving direct HGF/MET binding unaffected—a mechanistic differentiation from MET kinase inhibitors [1].

EGFR resistance reversal
Head-to-head
SRI 31215 + cetuximab reduced clonogenic growth comparably to MET inhibitor JNJ 38877605 in RKO and Caco2 co-culture models.
Reported restoration of EGFR inhibitor sensitivity in fibroblast-conditioned medium models.
10 μM SRI 31215; Oncotarget 2016 Figures 4–5.
EGFR resistance Colon cancer Fibroblast co-culture Cetuximab Gefitinib

Microsomal Stability Superiority Over ZFH7116

SRI 31215 demonstrates excellent metabolic stability in liver microsomes, with a half-life of 296 minutes in mouse liver microsomes and 162 minutes in human liver microsomes [1]. In comparison, the peptidomimetic triplex inhibitor ZFH7116 exhibits a plasma stability half-life of 184 minutes in mouse and 140 minutes in human, with its microsomal stability characterized only as >145 minutes [2]. The mouse microsomal stability of SRI 31215 (t₁/₂ = 296 min) is approximately 1.6-fold longer than ZFH7116's mouse plasma stability (184 min), consistent with the 2.9-fold longer in vivo half-life observed for SRI 31215 [1][2]. This metabolic stability profile, combined with the nonpeptide scaffold, makes SRI 31215 a more tractable tool compound for prolonged in vivo inhibition of HGF activation compared to peptidomimetic alternatives.

Microsomal stability
Cross-study comparable
SRI 31215: mouse t½ 296 min, human 162 min; ZFH7116: mouse plasma t½ 184 min.
Reported higher microsomal stability may support sustained target engagement in vivo.
Mouse and human liver microsomes; J Med Chem 2021 Table 4.
Microsomal stability Metabolic stability Liver microsomes ADME Cross-species comparison

Off-Target Selectivity Profile vs. Factor Xa

SRI 31215 inhibits factor Xa with a Ki of 0.38 μM, which is comparable to its target protease Ki values (0.48–0.54 μM), indicating limited selectivity against factor Xa [1]. However, this profile must be contextualized within the series: the parent compound 1 is a more potent factor Xa inhibitor (Ki = 0.24 μM) than it is a matriptase inhibitor (Ki = 0.83 μM), meaning SRI 31215 represents a 1.6-fold improvement in the matriptase/factor Xa selectivity ratio relative to compound 1 [1]. Compound 8a achieves a 3- to 4-fold separation between factor Xa and matriptase/hepsin inhibition, representing the best selectivity within the series, but at the cost of reduced HGFA activity [1]. Against thrombin, SRI 31215 shows 22-fold selectivity (thrombin Ki = 11.6 μM vs. matriptase Ki = 0.53 μM) [1]. Researchers should note that factor Xa is not expressed in the DU145 prostate cancer cell line used for functional studies, mitigating this off-target concern in that specific model [1].

Factor Xa selectivity
Class-level inference
SRI 31215: factor Xa Ki 0.38 μM (ratio matriptase/Xa 1.4); ZFH7116: ratio 37; thrombin 22-fold selectivity.
Factor Xa co-inhibition requires model-specific review; not expressed in DU145 cells.
Thrombin Ki 11.6 μM; ACS Med Chem Lett 2015.
Selectivity Factor Xa Thrombin Off-target profiling Serine protease panel

Best-Fit Research Applications for SRI 31215


Fibroblast-Tumor Co-Culture Models of EGFR Inhibitor Resistance

SRI 31215 is optimally deployed in co-culture systems where tumor-associated fibroblasts secrete pro-HGF that drives resistance to EGFR inhibitors (cetuximab, gefitinib). As demonstrated in Caco2/18Co fibroblast co-cultures and RKO colon cancer models, SRI 31215 at 10 μM restores EGFR inhibitor sensitivity comparably to the MET kinase inhibitor JNJ 38877605 [1]. Its triplex inhibition profile ensures that all three fibroblast-derived pro-HGF activating proteases (matriptase, hepsin, HGFA) are simultaneously blocked, which single- or dual-target inhibitors cannot achieve [2].

Dissecting Ligand-Dependent vs. Autonomous MET Signaling

Because SRI 31215 inhibits pro-HGF processing rather than MET kinase activity, it selectively blocks ligand-dependent MET signaling without affecting ligand-independent MET activation [1]. This property makes it a valuable tool for distinguishing between autocrine/paracrine HGF-driven MET signaling and receptor-autonomous MET activation (e.g., MET amplification or mutation). In DU145 prostate cancer cells, SRI 31215 prevents fibroblast-induced MET phosphorylation and downstream AKT/ERK/STAT-3 signaling but does not block MET activation by exogenously added active HGF [1][2].

In Vivo Models Requiring Sustained HGF Activation Inhibition

SRI 31215's in vivo half-life of 5.8 hours in mice following IV administration supports once- or twice-daily dosing regimens for sustained target coverage, offering a practical advantage over the shorter half-life peptidomimetic ZFH7116 (t₁/₂ = 2 h) [1][2]. Although SRI 31215 has negligible oral bioavailability (F < 1%), its high solubility (91 μM) and metabolic stability (mouse microsome t₁/₂ = 296 min) make it suitable for IP or IV administration in mouse xenograft and syngeneic tumor models where HGF/MET signaling is implicated [1].

SAR Studies of Nonpeptide Benzamidine Inhibitors

As the first reported nonpeptide inhibitor class of HGF activation, SRI 31215 serves as a reference standard for SAR exploration of the tetrahydropyrimidinone-benzamidine scaffold [1]. Its well-characterized interactions with Asp 189 (S1 subsite, ionic), Gly 216 (H-bond with urea carbonyl), and Trp 215 (S4 subsite, lipophilic) provide a defined pharmacophore model [1]. Researchers developing next-generation inhibitors with improved factor Xa selectivity or oral bioavailability can use SRI 31215's comprehensive ADME panel (solubility, microsomal stability, LogD, PAMPA, in vivo PK) as a benchmark [1].

Application
Selection Property
Validation Focus
Fibroblast co-culture EGFR inhibitor response models
Triplex protease inhibition profile
Complete HGF activation blockade in co-culture systems
Ligand-dependent vs autonomous MET signaling studies
Pro-HGF activation step selectivity
Paracrine HGF signaling inhibition without blocking direct HGF/MET binding
In vivo sustained target engagement models
Aqueous solubility and metabolic stability
IP/IV dosing feasibility and sustained exposure in mouse tumor models
Benzamidine inhibitor SAR studies
Defined pharmacophore and ADME panel
Benchmark for next-generation inhibitor optimization
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